molecular formula C6H9NO3S B11958340 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide CAS No. 84703-38-8

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B11958340
CAS No.: 84703-38-8
M. Wt: 175.21 g/mol
InChI Key: DSBAHVAPNSAYLG-UHFFFAOYSA-N
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Description

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C6H9NO3S and a molecular weight of 175.208 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features an acetamido group and a sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of 3-acetamido-2,3-dihydrothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted thiophenes and acetamido derivatives.

Scientific Research Applications

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the sulfone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is unique due to its combination of an acetamido group and a sulfone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

84703-38-8

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C6H9NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h2-3,6H,4H2,1H3,(H,7,8)

InChI Key

DSBAHVAPNSAYLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CS(=O)(=O)C=C1

Origin of Product

United States

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